2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide
Description
This compound is a triazole-piperidine-acetamide derivative characterized by a cyclopropyl-substituted 1,2,4-triazolone core linked to a piperidine ring and an N-(2-trifluoromethylphenyl)acetamide moiety. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the cyclopropyl group may influence conformational flexibility and receptor binding .
Properties
IUPAC Name |
2-[4-(4-cyclopropyl-1-methyl-5-oxo-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3N5O2/c1-26-19(30)28(14-6-7-14)18(25-26)13-8-10-27(11-9-13)12-17(29)24-16-5-3-2-4-15(16)20(21,22)23/h2-5,13-14H,6-12H2,1H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIAPYYEYXMQKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(C(=N1)C2CCN(CC2)CC(=O)NC3=CC=CC=C3C(F)(F)F)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the Piperidine Ring: The piperidine ring can be introduced via nucleophilic substitution or other suitable reactions.
Introduction of the Trifluoromethylphenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the cyclopropyl or piperidine rings.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Various substitution reactions could occur, especially involving the trifluoromethylphenyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
In biological research, it might be investigated for its potential as a bioactive molecule, possibly interacting with specific enzymes or receptors.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer properties.
Industry
In industry, it might find applications in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituents on the triazole ring, piperidine linkage, and acetamide aromatic group. Below is a detailed comparison:
Table 1: Structural and Functional Comparison of Key Analogs
Key Observations:
Core Heterocycle Modifications: The target compound’s 1,2,4-triazolone core differs from the oxadiazole in , which may alter electron distribution and binding affinity.
Acetamide Substituents :
- The 2-trifluoromethylphenyl group (target) offers enhanced lipophilicity and resistance to oxidative metabolism compared to the 3-methoxyphenyl group in or hydroxyacetamide in .
- Chloro-trifluoromethylphenyl () introduces both electron-withdrawing (Cl, CF₃) and hydrophobic effects, which may improve target selectivity but increase toxicity risks.
Anti-exudative activity in furan-triazole derivatives () at 10 mg/kg highlights the therapeutic relevance of acetamide-triazole hybrids, though substituent-specific efficacy varies.
Synthetic Routes :
- The target compound’s synthesis likely involves coupling a cyclopropyl-triazolone-piperidine intermediate with 2-(trifluoromethyl)phenyl isocyanate or bromide, analogous to methods in .
- In contrast, oxadiazole-containing analogs () require cyclization of amidoximes, a less direct route compared to triazole formation .
Biological Activity
2-[4-(4-cyclopropyl-1-methyl-5-oxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features, including a triazole ring and a piperidine moiety, suggest diverse biological activities. This article explores the biological activity of this compound based on various studies and findings.
Structural Characteristics
The compound's molecular formula is , with a molecular weight of approximately 355.4 g/mol. The structural components contribute to its reactivity and biological potential.
Biological Activity Overview
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Anticancer Activity
Studies have shown that triazole derivatives can exhibit significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects against various cancer cell lines, including:
- HeLa (cervical cancer)
- CaCo-2 (colon adenocarcinoma)
In a study evaluating 11 cancer cell lines, certain derivatives exhibited mean IC50 values around 92.4 µM, indicating moderate potency in inhibiting cancer cell proliferation .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research has indicated that triazole derivatives can be effective against various bacterial strains. For example:
| Bacterial Strain | Activity Level |
|---|---|
| Staphylococcus aureus | Moderate |
| Escherichia coli | Moderate |
| Salmonella typhi | Strong |
Inhibition assays revealed that certain derivatives showed activity against both Gram-positive and Gram-negative bacteria .
Enzyme Inhibition
Enzyme inhibition studies have highlighted the potential of this compound as an inhibitor for various enzymes:
- Acetylcholinesterase (AChE) : Important for neuropharmacological applications.
- Urease : Associated with treating infections caused by urease-producing bacteria.
Several synthesized compounds demonstrated strong inhibitory activity against AChE and urease .
The mechanism through which this compound exerts its biological effects involves interaction with specific molecular targets such as enzymes and receptors. This interaction modulates their activity, leading to physiological effects relevant to therapeutic applications .
Case Studies
Several studies have investigated the biological activity of triazole derivatives similar to the compound :
- Cytotoxicity Study : A derivative was tested against various cancer cell lines, revealing significant cytotoxicity with an IC50 value of approximately 92.4 µM across multiple lines .
- Antibacterial Screening : Compounds were screened using the agar disc-diffusion method against S. aureus and E. coli, showing varying degrees of effectiveness based on structural modifications .
- Enzyme Inhibition Assay : A series of synthesized compounds were evaluated for their ability to inhibit AChE and urease, demonstrating strong activity in selected derivatives .
Q & A
Q. What are the common synthetic routes for synthesizing this compound, and what purification methods are critical?
The synthesis typically involves:
- Cyclization reactions to form the 1,2,4-triazole core.
- Coupling reactions (e.g., amide bond formation) between the piperidine and acetamide moieties.
- Purification via column chromatography to isolate the target compound, often requiring optimized solvent systems (e.g., ethyl acetate/hexane gradients) . Key parameters include controlled temperature (60–100°C) and inert atmospheres to prevent side reactions .
Q. Which spectroscopic techniques are used to confirm the compound’s structural integrity?
A combination of methods is employed:
| Technique | Purpose | Key Features Identified |
|---|---|---|
| ¹H/¹³C NMR | Confirm substituent positions (e.g., cyclopropyl, trifluoromethyl) | Split peaks for methyl groups on triazole |
| IR | Identify carbonyl (C=O) and amide (N–H) stretches | ~1650–1700 cm⁻¹ for C=O bonds |
| X-ray | Resolve stereochemistry and crystal packing | SHELXL refinement for bond angles/lengths |
| Mass Spec | Verify molecular weight (e.g., [M+H]⁺ ion) | High-resolution MS for isotopic patterns |
Discrepancies in NMR data (e.g., unexpected splitting) may require X-ray validation .
Advanced Research Questions
Q. How can synthetic yield be optimized for this compound?
- Catalyst selection : Zeolite (Y-H) or pyridine in coupling reactions improves reaction efficiency .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Reaction monitoring : Use TLC (Rf tracking) and in-situ IR to detect intermediate formation .
- Temperature gradients : Stepwise heating (e.g., 80°C → 120°C) minimizes decomposition .
Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?
- Cross-validation : Compare NMR/IR data with computational predictions (DFT calculations) .
- High-resolution X-ray : Refine SHELXL parameters (e.g., anisotropic displacement) to address disorder in piperidine or triazole rings .
- Dynamic NMR : Resolve conformational flexibility (e.g., cyclopropyl ring puckering) at variable temperatures .
Q. What experimental designs are recommended for studying biological activity?
- In vitro assays :
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays (IC₅₀ determination) .
- Receptor binding : Radioligand displacement assays (e.g., ³H-labeled competitors) for affinity measurements .
- Structure-activity relationship (SAR) : Synthesize analogs with modified trifluoromethyl or cyclopropyl groups to assess pharmacophore contributions .
Q. What computational approaches predict the compound’s interaction with biological targets?
- Molecular docking : Use crystal structure data (from SHELXL-refined X-ray) to model binding poses in target proteins (e.g., kinases) .
- MD simulations : Analyze stability of ligand-protein complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- ADMET profiling : Predict bioavailability and toxicity via QSAR models (e.g., SwissADME) .
Notes for Methodological Rigor
- Contradiction management : Always cross-reference synthetic yields with multiple characterization techniques (e.g., NMR + X-ray) to rule out impurities .
- Biological assays : Include positive controls (e.g., known kinase inhibitors) and validate results across ≥3 independent replicates .
- Data deposition : Submit crystallographic data to the Cambridge Structural Database (CSD) for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
